molecular formula C10H13N5O8 B14345988 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol CAS No. 91716-48-2

2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol

Cat. No.: B14345988
CAS No.: 91716-48-2
M. Wt: 331.24 g/mol
InChI Key: WTNKTVNPIYDCJF-UHFFFAOYSA-N
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Description

2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol is an organic compound characterized by the presence of nitro groups and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol typically involves the nitration of aniline derivatives followed by the introduction of the hydroxyethylamino group. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The final step involves the reaction of the nitrated intermediate with 2-hydroxyethylamine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes. The hydroxyethylamino group can interact with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Iminodiethanol: Similar in structure but lacks the nitro groups.

    Diethanolamine: Contains two hydroxyethyl groups but no nitro groups.

    2,2’-[4-(2-Hydroxyethylamino)-3-nitrophenylimino]diethanol: Contains a similar hydroxyethylamino group but with different substitution patterns.

Uniqueness

2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific redox properties and interactions with biomolecules.

Properties

CAS No.

91716-48-2

Molecular Formula

C10H13N5O8

Molecular Weight

331.24 g/mol

IUPAC Name

2-[3-(2-hydroxyethylamino)-2,4,6-trinitroanilino]ethanol

InChI

InChI=1S/C10H13N5O8/c16-3-1-11-8-6(13(18)19)5-7(14(20)21)9(12-2-4-17)10(8)15(22)23/h5,11-12,16-17H,1-4H2

InChI Key

WTNKTVNPIYDCJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])NCCO)[N+](=O)[O-]

Origin of Product

United States

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